cis-12-Octadecenoic acid methyl ester
Overview
Description
cis-12-Octadecenoic Acid methyl ester: is a monounsaturated fatty acid methyl ester. It is a derivative of octadecenoic acid, specifically the cis-12 isomer. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
cis-12-Octadecenoic acid methyl ester is a monounsaturated C-18 fatty acid . It is a positional isomer of oleic acid
Mode of Action
It is known that the esterification of the carboxylic acid group with methanol enhances its lipophilic properties . This increased lipid solubility may influence its interaction with lipid membranes and other lipid-soluble molecules within the cell.
Biochemical Pathways
This compound is used in the study of lipid metabolism and the biochemical pathways involved in the conversion of fatty acids into their esterified forms . These processes are crucial for cellular energy storage and transport mechanisms .
Pharmacokinetics
Its enhanced lipid solubility due to esterification may influence its bioavailability and distribution within the body .
Result of Action
Given its role in lipid metabolism, it may influence cellular energy storage and transport mechanisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage conditions can affect its stability . It is recommended to store it at -20°C . Furthermore, direct contact should be avoided, and it should be kept away from sources of ignition .
Biochemical Analysis
Biochemical Properties
cis-12-Octadecenoic acid methyl ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is lipase , which catalyzes the hydrolysis of ester bonds in lipids, releasing free fatty acids and glycerol. This interaction is essential for the mobilization of stored fats in adipose tissue. Additionally, this compound can be involved in the formation of lipid droplets within cells, interacting with proteins such as perilipin that coat these droplets and regulate lipid storage and release .
Cellular Effects
This compound influences various types of cells and cellular processes. In adipocytes, it promotes the storage of lipids by enhancing the formation of lipid droplets. In hepatocytes, it can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation. Furthermore, this compound can impact cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy balance and metabolic homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as a ligand for peroxisome proliferator-activated receptors (PPARs) , which are nuclear receptors that regulate gene expression related to lipid metabolism. By activating PPARs, this compound can enhance the transcription of genes involved in fatty acid oxidation and energy expenditure. Additionally, it may inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase (ACC) , thereby reducing fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation and degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including the maintenance of lipid homeostasis and energy balance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote lipid metabolism and energy expenditure without causing adverse effects. At high doses, it may lead to toxicity and adverse effects, such as liver damage and inflammation. Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then subjected to β-oxidation in the mitochondria to produce energy. Additionally, it can be re-esterified to form triglycerides, which are stored in lipid droplets. The compound also interacts with cofactors such as coenzyme A (CoA) , which is essential for the activation and subsequent metabolism of fatty acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported by lipid transport proteins, such as fatty acid-binding proteins (FABPs) , which facilitate its movement within the cytoplasm. Additionally, it can be incorporated into lipoproteins, such as very-low-density lipoproteins (VLDLs) , for transport through the bloodstream to different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid droplets and the endoplasmic reticulum. It can be targeted to these compartments through specific targeting signals and post-translational modifications. Within lipid droplets, it plays a role in lipid storage and mobilization, while in the endoplasmic reticulum, it is involved in lipid synthesis and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-12-Octadecenoic Acid methyl ester typically involves the esterification of octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through the transesterification of triglycerides found in natural oils. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-12-Octadecenoic Acid methyl ester can undergo oxidation reactions, particularly at the double bond. Common oxidizing agents include potassium permanganate and ozone.
Substitution: The ester group can be hydrolyzed to yield the free acid and methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated methyl ester.
Substitution: Free octadecenoic acid, methanol.
Scientific Research Applications
cis-12-Octadecenoic Acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters. It is also employed in the synthesis of various organic compounds[][4].
Biology: The compound is used in studies related to lipid metabolism and the role of fatty acids in biological systems[][4].
Medicine: Research has explored its potential role in modulating lipid profiles and its effects on cardiovascular health[][4].
Industry: It is used in the production of biodiesel and as a lubricant additive[][4].
Comparison with Similar Compounds
Oleic Acid methyl ester: Another monounsaturated fatty acid methyl ester, but with the double bond at the 9th position.
Linoleic Acid methyl ester: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th positions.
Stearic Acid methyl ester: A saturated fatty acid methyl ester with no double bonds.
Uniqueness: cis-12-Octadecenoic Acid methyl ester is unique due to the position of its double bond at the 12th carbon. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
methyl (Z)-octadec-12-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWAESDDOGRMOK-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514104 | |
Record name | Methyl (12Z)-octadec-12-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2733-86-0 | |
Record name | Methyl (12Z)-octadec-12-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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